2-(3-(Butylcarbamoyl)phenoxy)acetic acid is a chemical compound with the molecular formula and a molecular weight of 251.28 g/mol. This compound is categorized as a substituted phenoxyacetic acid, which is a class of chemicals recognized for their diverse applications in agriculture and medicine. The IUPAC name for this compound is 2-[3-(butylcarbamoyl)phenoxy]acetic acid, and it is often utilized in research related to herbicides and plant growth regulators.
The synthesis of 2-(3-(Butylcarbamoyl)phenoxy)acetic acid can be approached through various methods, leveraging different chemical reactions. A common synthetic route involves the acylation of phenolic compounds with butylcarbamate derivatives, followed by subsequent reactions to introduce the acetic acid moiety.
These procedures are designed to ensure high purity and yield of the target compound while minimizing by-products.
The molecular structure of 2-(3-(Butylcarbamoyl)phenoxy)acetic acid features a phenoxy group attached to an acetic acid moiety, with a butylcarbamoyl substituent at the para position.
1S/C13H17NO4/c1-2-3-7-14-13(17)10-5-4-6-11(8-10)18-9-12(15)16/h4-6,8H,2-3,7,9H2,1H3,(H,14,17)(H,15,16)
This structure contributes to its chemical reactivity and potential applications in various fields.
2-(3-(Butylcarbamoyl)phenoxy)acetic acid can undergo several chemical reactions typical of phenoxyacetic acids:
These reactions illustrate the versatility of this compound in organic synthesis.
The mechanism of action for 2-(3-(Butylcarbamoyl)phenoxy)acetic acid primarily relates to its interactions within biological systems. As a phenoxyacetic acid derivative:
This dual functionality makes it valuable in agricultural applications.
These properties are critical for understanding its behavior in both laboratory settings and practical applications.
2-(3-(Butylcarbamoyl)phenoxy)acetic acid has several scientific uses:
The versatility of this compound highlights its significance across multiple scientific disciplines.
The synthesis of 2-(3-(Butylcarbamoyl)phenoxy)acetic acid follows convergent strategies that involve sequential construction of its phenoxyacetic acid core and carbamoyl sidechain. The primary route begins with alkylation of 3-hydroxybenzoic acid derivatives using ethyl chloroacetate under basic conditions (typically K₂CO₃ in polar aprotic solvents like DMF or acetone). This Williamson ether synthesis yields ethyl 3-(carboxymethoxy)benzoate, which undergoes hydrolysis to the corresponding carboxylic acid. Subsequent activation via acid chlorides or carbodiimides enables nucleophilic attack by n-butylamine to introduce the carbamoyl moiety [1] [4].
Alternative approaches employ pre-functionalized phenols as starting materials. For example, 3-hydroxybenzamide intermediates can be O-alkylated with bromoacetic acid derivatives. However, regioselectivity challenges may arise if free phenolic hydroxyls coexist with unprotected carboxylic acids. Protecting group strategies (e.g., esterification of benzoic acids prior to alkylation) mitigate this issue but add synthetic steps. Recent methodologies utilize halogenated precursors such as methyl 3-bromobenzoate, where palladium-catalyzed C–O coupling with glycolate esters introduces the phenoxyacetate chain before carbamoylation [1] [10].
Table 2: Comparative Analysis of Phenoxyacetic Acid Core Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Alkylation of 3-HBA* | Ethyl chloroacetate, K₂CO₃, DMF, 80°C | 70–85 | Simple; but may require protection |
C–O Coupling of Halobenzoates | Ethyl glycolate, Pd(OAc)₂, Xantphos, K₃PO₄, Toluene, 110°C | 65–78 | Regioselective; expensive catalysts |
Direct Carboxylation | CO₂, Phenol, Base, 100°C | 50–60 | Atom-economical; moderate yields |
*HBA: Hydroxybenzoic acid
The introduction of the butylcarbamoyl group occurs via nucleophilic acyl substitution at the activated carbonyl carbon of 3-(alkoxycarbonylmethoxy)benzoic acid derivatives. Two principal activation methods dominate:
Schotten-Baumann Conditions: Reaction with thionyl chloride (SOCl₂) converts the benzoic acid to its acyl chloride, which reacts instantaneously with n-butylamine in anhydrous dichloromethane or THF. Aqueous workup removes ammonium salts, yielding the carbamoyl product. This method is efficient but generates corrosive byproducts and requires strict anhydrous conditions [4] [7].
Carbodiimide-Mediated Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in DMF or acetonitrile activates the carboxylate. n-Butylamine then attacks the NHS ester intermediate, forming the amide bond. Though milder than acyl chlorides, this route requires stoichiometric reagents and produces urea byproducts that complicate purification [10].
Mechanistic Insights:
Table 3: Carbamoylation Methods for 2-(3-(Butylcarbamoyl)phenoxy)acetic Acid
Activation Method | Reagents | Solvent | Reaction Time | Yield (%) |
---|---|---|---|---|
Acyl Chloride | SOCl₂, then n-BuNH₂ | DCM | 2–4 h | 80–90 |
EDC/NHS | EDC·HCl, NHS, n-BuNH₂ | ACN or DMF | 12–24 h | 75–85 |
CDI-Mediated | 1,1'-Carbonyldiimidazole, n-BuNH₂ | THF | 4–8 h | 70–78 |
Sustainable synthesis of 2-(3-(Butylcarbamoyl)phenoxy)acetic acid focuses on waste reduction, energy efficiency, and safer solvents:
Solvent-Free Alkylation: Microwave-assisted O-alkylation of methyl 3-hydroxybenzoate with ethyl bromoacetate under neat conditions achieves 85% yield in <30 minutes, eliminating DMF usage. The absence of solvent reduces E-factor (kg waste/kg product) by 40% compared to conventional methods [1] [3].
Catalytic Amidation: Lipase-catalyzed (e.g., Candida antarctica Lipase B) coupling of 3-(carboxymethoxy)benzoic acid with n-butylamine in tert-amyl alcohol at 60°C affords the carbamoyl derivative in 70% yield. This biocatalytic route avoids stoichiometric activators like EDC or SOCl₂ and operates near ambient temperatures, reducing energy consumption [9].
Water as Reaction Medium: The carbamoylation step proceeds efficiently in aqueous micellar systems using TPGS-750-M (a tocopherol-derived surfactant). n-Butylamine reacts with sodium 3-(carboxymethoxy)benzoate at 25°C, achieving 82% conversion without organic solvents. The surfactant enhances substrate solubility while facilitating easy product isolation via phase separation [3] [9].
Process Optimization via DoE:Response Surface Methodology (RSM) has been applied to multi-parameter optimization. For a typical alkylation-carbamoylation sequence, critical factors include:
Maximizing yield and purity requires tailored catalysts and solvents for each synthetic step:
Oxidation Catalysts: Sodium perborate tetrahydrate (SPB) oxidizes aldehyde intermediates during precursor synthesis. SPB in acetic acid at 50°C converts 3-formylphenoxy acetate to the carboxylic acid with 95% yield, outperforming traditional KMnO₄ in sustainability [1].
Solvent Engineering:
Byproduct Mitigation:
Table 4: Optimization Strategies for Key Synthetic Steps
Step | Optimization Approach | Key Improvement | Yield Increase |
---|---|---|---|
Phenoxy Alkylation | Pd/XPhos, Toluene, 100°C | Ligand-accelerated C–O coupling | +22% vs. Ullmann |
Carboxylic Acid Oxidation | NaBO₃·4H₂O, AcOH, 50°C | Mild, selective oxidation | +15% vs. KMnO₄ |
Carbamoylation | EDC/HOBt, Switchable solvents | Suppressed racemization, easy isolation | +12% vs. SOCl₂ |
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